molecular formula C13H17FN2O B2843389 N-cyclohexyl-5-fluoro-6-methylpyridine-2-carboxamide CAS No. 2415602-06-9

N-cyclohexyl-5-fluoro-6-methylpyridine-2-carboxamide

Cat. No.: B2843389
CAS No.: 2415602-06-9
M. Wt: 236.29
InChI Key: IDWAHZVJQNXKRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-5-fluoro-6-methylpyridine-2-carboxamide is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a cyclohexyl group, a fluorine atom, and a methyl group attached to the pyridine ring, along with a carboxamide functional group. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-5-fluoro-6-methylpyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Fluorination of Pyridine:

    Methylation: The methyl group can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride (CH3Cl) and a Lewis acid catalyst like aluminum chloride (AlCl3).

    Cyclohexylation: The cyclohexyl group can be attached via a nucleophilic substitution reaction using cyclohexylamine.

    Carboxamide Formation: The final step involves the conversion of the carboxylic acid derivative to the carboxamide using reagents like thionyl chloride (SOCl2) followed by reaction with ammonia (NH3).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-5-fluoro-6-methylpyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted position, using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: NaOCH3 in methanol, cyclohexylamine in ethanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-cyclohexyl-5-fluoro-6-methylpyridine-2-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-5-fluoro-6-methylpyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets, while the cyclohexyl and methyl groups can influence its pharmacokinetic properties.

Comparison with Similar Compounds

N-cyclohexyl-5-fluoro-6-methylpyridine-2-carboxamide can be compared with other similar compounds, such as:

    5-Fluoro-2-methylpyridine: Lacks the cyclohexyl and carboxamide groups, resulting in different chemical and biological properties.

    N-cyclohexyl-2-carboxamide pyridine:

    6-Methyl-2-carboxamide pyridine: Lacks the fluorine and cyclohexyl groups, leading to variations in its chemical behavior and biological activity.

Properties

IUPAC Name

N-cyclohexyl-5-fluoro-6-methylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O/c1-9-11(14)7-8-12(15-9)13(17)16-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWAHZVJQNXKRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)NC2CCCCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.